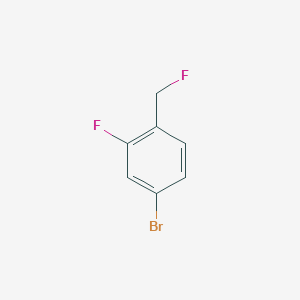

![molecular formula C11H13NS B2354738 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline CAS No. 1935223-20-3](/img/structure/B2354738.png)

4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

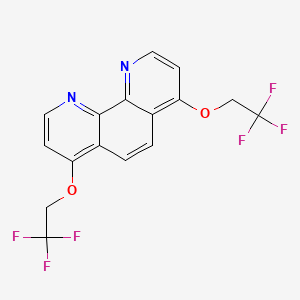

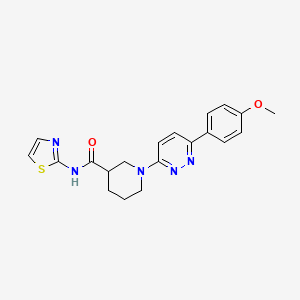

“4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline” is a compound that contains a bicyclo[1.1.1]pentane (BCP) unit . BCPs have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” . BCPs are potential isosteric replacements for arenes and/or alkyl groups within drug candidates .

Synthesis Analysis

The synthesis of BCP derivatives has been a topic of interest for many researchers . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy has been used to prepare >300 functionalized BCPs on a (multi)gram scale .Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis

BCPs have been deployed as substitutes for commonplace para-substituted arenes . The unique properties of the BCP core present considerable synthetic challenges to the development of such .Physical And Chemical Properties Analysis

BCPs add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” .Scientific Research Applications

Chemical Synthesis and Structural Significance

4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline is part of a larger group of compounds involving the bicyclo[1.1.1]pentane (BCP) scaffold. BCP is valued in modern drug discovery for its three-dimensional structure, providing opportunities for optimizing drug candidates and expanding the chemical space of drugs. BCP is known as a bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups, generally offering high passive permeability, high water solubility, and improved metabolic stability (Kanazawa & Uchiyama, 2018).

Functionalization Techniques

The development of techniques for synthesizing BCP derivatives, including this compound, has been a focus of recent research. For instance, the aminoalkylation of [1.1.1]propellane has been explored to create 3-alkylbicyclo[1.1.1]pentan-1-amines directly (Hughes et al., 2019). Additionally, methods for the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane have been reported, demonstrating the utility of BCP derivatives in various chemical syntheses (Wu et al., 2020).

Medicinal Chemistry Applications

In medicinal chemistry, small aliphatic rings, including BCPs, are increasingly exploited for their beneficial physicochemical properties and applications as functional group bioisosteres (Bauer et al., 2021). The unique structural features and physicochemical profiles of BCPs, such as this compound, make them attractive in the synthesis of complex molecules for pharmaceutical applications.

Unique Structural Properties

Research on BCPs also includes studies on their unique structural properties, such as the formation of a 1-bicyclo[1.1.1]pentyl anion and determinations of the acidity and C-H bond dissociation energy of these compounds (Reed et al., 2002). This research highlights the unique chemical behavior of BCP derivatives, which can be crucial in developing new pharmaceuticals and materials.

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives, which this compound is a part of, are often used as bioisosteres in drug molecules . They can influence the permeability, aqueous solubility, and in vitro metabolic stability of these molecules .

Mode of Action

The exact mode of action of 4-(Bicyclo[11Bcps have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” and can interact with biological targets in a manner similar to the original molecule .

Biochemical Pathways

The specific biochemical pathways affected by 4-(Bicyclo[11It’s known that bcp-containing synthetic lipoxin a4 mimetics (bcp-slxms) have been screened for their impact on inflammatory responses . Lipoxins are endogenously generated eicosanoids typically produced at a site of inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Bicyclo[11Bcps are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may have an impact on the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 4-(Bicyclo[11One imidazolo-bcp-slxm was found to possess high anti-inflammatory activity . This suggests that 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline may have similar anti-inflammatory effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(Bicyclo[11The chemical and metabolic instability of lipoxins, which bcp-slxms mimic, decreases the therapeutic exploitation of these actions . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound.

properties

IUPAC Name |

4-(1-bicyclo[1.1.1]pentanylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c12-9-1-3-10(4-2-9)13-11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIGQHUKCIWIHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)SC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2354667.png)

![N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2354671.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide](/img/structure/B2354677.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)